Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
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Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Deprotection: The Boc group can be removed using TFA in dichloromethane or other suitable solvents.
Major Products Formed
Hydrolysis: The major products are (S)-2-amino-pent-4-enoic acid and dicyclohexylamine.
Deprotection: The major product is the free amine, (S)-2-amino-pent-4-enoic acid.
Scientific Research Applications
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the reactivity of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in peptide synthesis, where the Boc group protects the amine functionality during chain elongation and is removed at the final step to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but has a shorter carbon chain.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but has a longer carbon chain.
Uniqueness
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety. This structural feature can impart different reactivity and properties compared to its saturated analogs .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGMPITVQIMGK-ZLTKDMPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373176 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143979-15-1 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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